Diethyl (2-cyanoethyl)phosphonate
Overview
Description
Diethyl (2-cyanoethyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a cyano group (–CN) and an ethyl phosphonate moiety. This compound is of interest due to its potential applications in various chemical reactions and as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Synthesis Analysis
The synthesis of diethyl (2-cyanoethyl)phosphonate-related compounds involves various strategies. For instance, diethyl [(2,2-dichloro-1-isocyano)-ethenyl]phosphonate, a related compound, can be synthesized through the reaction of diethyl phosphonate with chlorinated isocyanides. This compound acts as a push-pull olefine, allowing nucleophilic attack at the halide-substituted carbon atom and typical isocyanide reactions at the isocyano group .
Molecular Structure Analysis
The molecular structure of diethyl (2-cyanoethyl)phosphonate derivatives has been studied using different spectroscopic methods. For example, diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate and its halogenated derivatives have been analyzed using density functional theory (DFT) calculations, revealing details about their geometrical structure and vibrational wavenumbers . The structure of diethyl (1-hydroxy-2-butynyl)phosphonate exhibits nearly tetrahedral geometry around the phosphorus atom, with intermolecular and intramolecular hydrogen bonding .
Chemical Reactions Analysis
Diethyl (2-cyanoethyl)phosphonate and its analogs participate in various chemical reactions. For instance, diethyl (dichloromethyl)phosphonate is used in the synthesis of alkynes through condensation and elimination reactions . Additionally, diethyl (1-phenyl-1-trimethylsiloxymethane) phosphonate carbanion acts as an acyl anion equivalent in the preparation of α-hydroxy ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl (2-cyanoethyl)phosphonate derivatives are influenced by their molecular structure. The presence of functional groups such as cyano, amino, and phosphonate affects their reactivity, stability, and potential as drug candidates. For example, molecular docking studies suggest that diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate and its derivatives could be effective drugs due to their stability and charge delocalization . The solution and solid-state structures of related phosphonates also provide insights into their conformation and potential intermolecular interactions .
Scientific Research Applications
Heteroatom-Directed Alkyl Cyanation of Alkynes
- Application Summary : This compound is used as a reactant in the heteroatom-directed alkyl cyanation of alkynes . This process involves the addition of a cyano group to an alkyne to form a nitrile.
Fluorescent Substrate for Carbon-Phosphorous Lyase
- Application Summary : Diethyl (2-cyanoethyl)phosphonate can be used as a fluorescent substrate for the enzyme carbon-phosphorous lyase . This enzyme is involved in the breakdown of organophosphonates.
Microwave-Assisted Cleavage of Phosphate, Phosphonate, and Phorphoramide Esters
- Application Summary : This compound is used in microwave-assisted cleavage of phosphate, phosphonate, and phorphoramide esters . This process involves the breaking of these ester bonds under microwave irradiation.
Amination and Stereoselective Olefination for Synthesis of HIV-1 Antivirals
- Application Summary : Diethyl (2-cyanoethyl)phosphonate is used as a reactant in the amination and stereoselective olefination for the synthesis of HIV-1 antivirals .
Base-Catalyzed Stereospecific Anti-Markovnikov Addition Reactants
- Application Summary : Diethyl (2-cyanoethyl)phosphonate is used as a reactant in base-catalyzed stereospecific anti-Markovnikov addition reactions . This process involves the addition of a group to an alkene in a way that defies Markovnikov’s rule.
- Results : The outcome of this reaction is the formation of a new compound that has the added group on the less substituted carbon of the alkene .
Synthesis of Lipophilic Oxoamides with Activity Against Phospholipase A2
- Application Summary : Diethyl (2-cyanoethyl)phosphonate is used in the synthesis of lipophilic oxoamides that have activity against phospholipase A2 . Phospholipase A2 is an enzyme that is involved in the metabolism of phospholipids, and inhibitors of this enzyme have potential therapeutic applications.
- Results : The resulting compounds have potential use in the treatment of diseases that involve the activity of phospholipase A2 .
Synthesis of Triose Phosphate Isomerase Inhibitors
- Application Summary : Diethyl (2-cyanoethyl)phosphonate is used in the synthesis of inhibitors for the enzyme triose phosphate isomerase . This enzyme is involved in the glycolysis pathway, and inhibitors of this enzyme have potential therapeutic applications.
- Results : The resulting compounds have potential use in the treatment of diseases that involve the activity of triose phosphate isomerase .
Formation of Protective Interphases in Battery Technology
- Application Summary : Diethyl (2-cyanoethyl)phosphonate is used as an additive in battery technology . These additives are designed to form protective interphases that prevent parasitic carbonate oxidation, while in certain cases they stabilize electrolytes from reduction at anode surfaces or even serve as flame-retardants that postpone the thermal runaway during overcharge .
- Results : The addition of Diethyl (2-cyanoethyl)phosphonate can improve the safety and performance of the battery .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-diethoxyphosphorylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOZIDLMPNCNDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143803 | |
Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (2-cyanoethyl)phosphonate | |
CAS RN |
10123-62-3 | |
Record name | Diethyl (2-cyanoethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10123-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010123623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (2-cyanoethyl)phosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Diethyl (2-cyanoethyl)phosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (2-cyanoethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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